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Compound of Interest

Compound Name: 4-Methoxy-8-nitroquinoline

CAS No.: 89770-28-5

Cat. No.: B1629180

Get Quote

Executive Summary
4-Methoxy-8-nitroquinoline (CAS 89770-28-5) is a critical heterocyclic intermediate used in

the synthesis of bioactive quinoline derivatives, particularly in the development of antimalarial

agents and kinase inhibitors.[1] Unlike its widely characterized isomer 6-methoxy-8-

nitroquinoline, public thermodynamic solubility datasets for the 4-methoxy isomer are scarce.[1]

[2]

This guide addresses that gap by providing a predictive solubility profile based on structural

activity relationships (SAR) and establishing a rigorous experimental protocol for determining

its thermodynamic solubility. This document is designed to empower researchers to generate

high-integrity data necessary for crystallization, purification, and formulation processes.

Physicochemical Profile & Structural Analysis[1][2]
[3]
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Understanding the solubility of 4-Methoxy-8-nitroquinoline requires analyzing its electronic

distribution. The molecule consists of a quinoline scaffold substituted with an electron-donating

methoxy group at the C4 position (pyridine ring) and an electron-withdrawing nitro group at the

C8 position (benzene ring).[1][2]

Structural Impact on Solvation[1][2]
Dipole Moment: The "push-pull" electronic effect between the 4-methoxy (donor) and 8-nitro

(acceptor) creates a significant dipole moment.[1][2] This suggests enhanced solubility in

polar aprotic solvents (e.g., DMSO, DMF, Acetone) compared to non-polar hydrocarbons

(e.g., Hexane).

Hydrogen Bonding: The molecule lacks hydrogen bond donors (no -OH or -NH) but

possesses multiple acceptors (quinoline nitrogen, nitro group oxygens, methoxy oxygen).[1]

[2] Consequently, it will exhibit good solubility in protic solvents (Alcohols) capable of

donating protons, though less than in high-dipole aprotic solvents.

Comparison to Isomers:

6-Methoxy-8-nitroquinoline: Solubility in methanol is ~0.8 g/100g (RT).

4-Methoxy Isomer Prediction: Due to the steric positioning of the methoxy group on the

hetero-ring, the 4-methoxy isomer typically exhibits slightly higher lattice energy,

potentially resulting in lower solubility than the 6-methoxy isomer in alcohols, but

comparable solubility in chlorinated solvents.[2]

Predicted Solubility Matrix
Based on substituent constants and analog data.
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Solvent Class
Representative
Solvents

Predicted Solubility
Mechanistic
Rationale

Chlorinated

Hydrocarbons
Chloroform, DCM High

Strong dipole-dipole

interactions; excellent

solvation of the nitro-

aromatic core.[1][2]

Polar Aprotic DMSO, DMF, Acetone High

High dielectric

constants stabilize the

molecule's internal

charge separation.

Polar Protic Methanol, Ethanol Moderate

Solvation driven by H-

bonding to the

quinoline nitrogen and

nitro group.[1]

Ethers/Esters THF, Ethyl Acetate Moderate

Good general

compatibility; useful

for crystallization.

Non-Polar Hexane, Heptane Very Low

Lack of specific

interactions to

overcome crystal

lattice energy.

Aqueous Water (pH 7) Insoluble
Highly lipophilic

backbone dominates.

Acidic Aqueous 0.1M HCl Low-Moderate

Protonation of the

quinoline nitrogen is

hindered by the

electron-withdrawing

8-nitro group,

reducing pH-

dependent solubility

compared to

unsubstituted

quinoline.
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Experimental Protocol: Thermodynamic Solubility
Determination
To obtain precise solubility values, the Isothermal Saturation Method (Shake-Flask) coupled

with HPLC-UV quantification is the gold standard.[2] This protocol minimizes errors associated

with supersaturation and kinetic metastability.

Materials & Equipment
Compound: 4-Methoxy-8-nitroquinoline (Purity >98%).[1]

Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile, Water).

Equipment: Thermostatic orbital shaker (control ±0.1°C), 0.45 µm PTFE syringe filters, HPLC

system with UV/Vis detector.

Step-by-Step Methodology
Step 1: Saturation Preparation

Weigh approximately 50 mg of 4-Methoxy-8-nitroquinoline into a 10 mL glass vial.

Add 2 mL of the target solvent.[3]

Observation Check: If the solid dissolves completely, add more compound until a persistent

solid phase is observed (suspension).

Seal the vial with a PTFE-lined cap to prevent solvent evaporation.

Step 2: Equilibration

Place vials in the thermostatic shaker set to the target temperature (e.g., 298.15 K).

Agitate at 150 RPM for 24 to 48 hours.

Expert Note: 24 hours is usually sufficient for small molecules, but 48 hours ensures

equilibrium is reached, especially in viscous solvents.
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Step 3: Phase Separation & Sampling

Stop agitation and allow the vials to stand vertically for 2 hours at the same temperature

(sedimentation).

Using a pre-warmed syringe (to prevent precipitation during transfer), withdraw 1 mL of the

supernatant.

Filter immediately through a 0.45 µm PTFE filter.

Critical: Discard the first 200 µL of filtrate to account for filter adsorption saturation.

Step 4: Quantification (HPLC)

Dilute the filtrate with the mobile phase (typically Acetonitrile:Water 50:[2]50) to land within

the linear calibration range.

Inject into HPLC.

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

Wavelength: 254 nm (Nitro-aromatic absorbance).

Flow Rate: 1.0 mL/min.

Calculate concentration (

) using a pre-established calibration curve.

Workflow Visualization
The following diagram illustrates the decision logic and workflow for solubility determination,

ensuring data integrity.
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Caption: Standard Operating Procedure (SOP) workflow for thermodynamic solubility

determination of 4-Methoxy-8-nitroquinoline.

Thermodynamic Modeling & Data Analysis
Once the experimental data (

) is obtained at different temperatures (e.g., 298.15 K to 323.15 K), it is crucial to model the
dissolution behavior to calculate thermodynamic parameters.

Modified Apelblat Model
This semi-empirical model is highly accurate for correlating solubility data of quinoline

derivatives in pure solvents.

x: Mole fraction solubility.[2]

T: Absolute temperature (Kelvin).

A, B, C: Empirical model parameters derived from regression.

Thermodynamic Parameters
Using the Van't Hoff analysis, you can determine the driving forces of dissolution:

Enthalpy of Solution (

):

Expectation: Dissolution is likely endothermic (

), meaning solubility increases with temperature.

Gibbs Free Energy (

):

[1][2]

Expectation:
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should be positive for low-solubility solvents (non-spontaneous without mixing entropy)
and decrease as T increases.[1]

Application Context
Why does this data matter?

Recrystallization Purification: The synthesis of 4-Methoxy-8-nitroquinoline often yields

impurities.[1][2] Knowing the solubility differential between Chloroform (high solubility) and

Ethanol (moderate solubility) allows for the design of a cooling crystallization process or an

anti-solvent precipitation (dissolve in Chloroform, add Hexane).

Reaction Solvent Selection: For subsequent reduction to 4-Methoxy-8-aminoquinoline (a key

drug intermediate), the solvent must dissolve the nitro-precursor but not interfere with the

hydrogenation catalyst.[1][2] Methanol or Ethyl Acetate are often optimal choices based on

this solubility profile.
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PubChem CID: 1073142 (Related ester derivatives).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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